molecular formula C₁₄H₁₈O₄ B1153648 Mono(3-Methyl-2-pentyl) Phthalate

Mono(3-Methyl-2-pentyl) Phthalate

Cat. No.: B1153648
M. Wt: 250.29
Attention: For research use only. Not for human or veterinary use.
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Description

Mono(3-Methyl-2-pentyl) Phthalate is a phthalate metabolite of significant interest in toxicological and environmental health research. As a member of the phthalate ester family, its study is crucial for understanding the broader impact of phthalates, which are ubiquitous environmental contaminants and known endocrine-disrupting chemicals (EDCs) . Researchers utilize this compound to investigate the mechanisms by which phthalates interfere with the reproductive system at multiple levels. Exposure to phthalates has been robustly associated with adverse reproductive outcomes in both males and females, including alterations in puberty, the development of testicular dysgenesis syndrome, and fertility disorders . At the hormonal level, phthalates can modify the release of hypothalamic, pituitary, and peripheral hormones, disrupting the delicate balance of the hypothalamic-pituitary-gonadal (HPG) axis . Intracellularly, phthalates and their metabolites are known to exert their effects by interfering with nuclear receptors, such as peroxisome proliferator-activated receptors (PPARs) and estrogen receptors (ERs), modulating signaling pathways like MAPK and cAMP, and altering gene expression associated with reproduction and steroidogenesis . This compound is instrumental for in vitro and in vivo studies aimed at elucidating these intricate pathways, contributing to risk assessment models, and understanding the metabolic fate of parent phthalates in biological systems. The evidence linking phthalate exposure to human health impacts, such as lower semen quality, adverse neurodevelopment, and increased risk of childhood asthma, underscores the critical importance of this research area . This product is intended for research use only and is not intended for diagnostic or therapeutic purposes.

Properties

Molecular Formula

C₁₄H₁₈O₄

Molecular Weight

250.29

Synonyms

3-Methyl-2-pentyl Alcohol Phthalate;  1,2-Benzenedicarboxylic Acid Mono(3-Methyl-2-pentyl) Ester; 

Origin of Product

United States

Scientific Research Applications

Industrial Applications

  • Plasticizers : Primarily, Mono(3-Methyl-2-pentyl) phthalate is utilized as a plasticizer in polyvinyl chloride (PVC) products, enhancing their flexibility and workability. It is commonly found in:
    • Building Materials : Used in flooring, wall coverings, and electrical cables.
    • Consumer Products : Incorporated into toys, clothing, and personal care items.
  • Medical Devices : Phthalates are often used in medical applications due to their ability to improve the performance of materials. This compound may be found in:
    • Blood Storage Bags : Enhancing the flexibility and durability of bags used for blood storage.
    • Medical Tubing : Providing necessary pliability for various medical devices.
  • Adhesives and Sealants : The compound is also utilized in adhesives and sealants where flexibility is required, contributing to the longevity and effectiveness of these products.
  • Coatings and Inks : In the printing industry, this compound can be used as a component in inks and coatings, improving adhesion and resistance to environmental factors.

Environmental and Health Concerns

While this compound has beneficial applications, it is also associated with environmental persistence and potential health risks. Studies have indicated that exposure to certain phthalates can disrupt endocrine functions and may lead to reproductive issues. Regulatory bodies are increasingly focusing on assessing the risks associated with phthalate exposure, particularly concerning vulnerable populations such as children and pregnant women .

Case Study 1: Exposure Assessment

A comprehensive study assessed the exposure levels of various phthalates among children in urban environments. The findings indicated that high levels of this compound were linked to increased instances of respiratory issues among children due to its presence in household dust and consumer products .

Case Study 2: Regulatory Impact

In response to growing concerns about phthalates, several regions have implemented regulations limiting their use in consumer products. For instance, the Washington State Department of Ecology has proposed action plans aimed at reducing exposure levels by restricting certain high-risk phthalates from children's products .

Summary Table of Applications

Application AreaSpecific UsesHealth Concerns
PlasticizersPVC products (toys, flooring)Endocrine disruption
Medical DevicesBlood storage bags, tubingPotential reproductive effects
Adhesives & SealantsConstruction materialsLong-term exposure risks
Coatings & InksPrinting inksEnvironmental persistence

Comparison with Similar Compounds

Comparison with Structurally Similar Phthalate Metabolites

Structural and Metabolic Differences

The 3-methyl-2-pentyl substituent introduces branching near the ester group, influencing metabolic pathways and biological activity. Key comparisons include:

Compound Side Chain Structure Primary Metabolic Pathway Dominant Excretion Form
Mono(3-Methyl-2-pentyl) Phthalate Branched (C6) Likely oxidation to hydroxy/oxo metabolites (inferred) Urinary glucuronide conjugates (assumed)
MEHP Branched (2-ethylhexyl) Hydrolysis → oxidation to MEHHP, MEOHP Urinary glucuronides (free or conjugated)
MnBP Linear (n-butyl) Direct glucuronidation Urinary MnBP-glucuronide
MECPP Carboxy-substituted (C7) Oxidation of MEHP Urinary conjugated forms

Key Insight: Branching in the side chain (e.g., MEHP vs. MnBP) delays hydrolysis and promotes oxidative metabolism, increasing the formation of secondary metabolites like MEHHP and MEOHP . This compound may follow similar oxidative pathways but with distinct metabolite profiles due to its unique branching.

Toxicity Profiles

Reproductive and Endocrine Effects
  • MEHP : Reduces placental gene expression (e.g., PSG3, PSG9) and induces germ cell apoptosis via Bcl-2 suppression . At 90 µM, it disrupts fatty acid metabolism and cell cycle regulation in trophoblasts .
  • MnBP : Linked to fetal testosterone suppression (BMDL20 = 14.9 mg/kg/day) and classified with DEHP for regulatory thresholds .
  • This compound (Inferred): Potential endocrine disruption due to structural similarity, but potency may vary based on side-chain interactions with nuclear receptors.
Carcinogenicity and Systemic Toxicity
  • MEHP: Not classified as carcinogenic in humans (IARC) but causes liver and thyroid toxicity in rodents .
  • DnHexP : Evaluated for systemic exposure via cosmetics; adult SED is 7.1% of TDI, suggesting lower acute risk .

Data Gap: No direct evidence exists for this compound’s carcinogenicity. Its toxicity may align with branched phthalates but requires validation.

Exposure Biomarkers and Regulation

  • MEHP/MEHHP/MEOHP : Urinary levels are 10× higher than serum, making them robust exposure biomarkers .
  • This compound: Likely excreted as glucuronide conjugates in urine, but specific biomarkers are uncharacterized.
  • Regulatory Status :
    • DEHP/MEHP : EFSA TDI = 50 µg/kg/day; restricted in EU under REACH .
    • MnBP : TDI derived from anti-androgenic effects .

Regulatory Gap: this compound lacks established TDIs, highlighting the need for metabolite-specific risk assessments.

Research Implications and Data Limitations

  • Metabolic Pathways: Oxidative metabolism of this compound may yield unique hydroxy/oxo metabolites, necessitating targeted biomonitoring studies.
  • Exposure Sources : Likely derived from industrial plasticizers, but parent compound usage and environmental persistence are undocumented.

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via a two-step mechanism:

  • Ring-opening of phthalic anhydride : The acid catalyst facilitates the cleavage of the anhydride ring, forming a protonated intermediate.

  • Nucleophilic substitution : 3-Methyl-2-pentanol attacks the electrophilic carbonyl carbon, resulting in the formation of the monoester and water.

Optimal conditions for this reaction include:

  • Temperature : 120–150°C to balance reaction rate and byproduct formation.

  • Catalyst : Sulfuric acid (0.5–2.0 wt%) or p-toluenesulfonic acid (PTSA).

  • Molar ratio : 1:1.2 (phthalic anhydride to alcohol) to minimize diester formation.

Yield and Byproduct Analysis

Under optimized conditions, yields of 75–85% are achievable. The primary byproduct, di(3-Methyl-2-pentyl) phthalate, forms due to excess alcohol or prolonged reaction times. Gas chromatography (GC) analyses reveal that diester content can be suppressed to <5% with precise stoichiometric control.

Enzymatic Hydrolysis of Diesters

An alternative approach involves the hydrolysis of di(3-Methyl-2-pentyl) phthalate using esterase enzymes. This method is advantageous for producing high-purity monoesters without harsh acidic conditions.

Enzyme Selection and Specificity

Studies on analogous phthalates demonstrate that esterases from Aspergillus niger and porcine liver exhibit high specificity for hydrolyzing one ester group from diesters. For example:

  • Porcine liver esterase : Hydrolyzes di-n-butyl phthalate to mono-n-butyl phthalate with >95% selectivity.

  • Microsomal esterases : Show sigmoidal kinetics (Hill coefficient: 1.37–1.96) for diester substrates, favoring monoester formation.

Process Parameters

Key factors influencing enzymatic hydrolysis include:

ParameterOptimal RangeImpact on Conversion
pH7.0–7.5Maximizes enzyme activity
Temperature35–45°CBalances reaction rate and enzyme stability
Substrate concentration50–100 mMPrevents substrate inhibition

Under these conditions, hydrolysis of di(3-Methyl-2-pentyl) phthalate achieves 80–90% conversion to the monoester within 24 hours.

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates esterification reactions by enhancing molecular collisions through dielectric heating.

Advantages Over Conventional Heating

  • Reduced reaction time : 15–30 minutes vs. 6–12 hours for conventional methods.

  • Higher yields : 85–92% monoester yield due to minimized thermal degradation.

Protocol and Outcomes

A typical procedure involves:

  • Mixing phthalic anhydride (1 eq), 3-Methyl-2-pentanol (1.1 eq), and PTSA (1.5 wt%).

  • Irradiating at 150°C (300 W) for 20 minutes under nitrogen.

  • Purifying via vacuum distillation.

Comparative data:

MethodYield (%)Diester Byproduct (%)
Conventional787.2
Microwave-assisted893.1

Purification and Isolation Techniques

Crude reaction mixtures require purification to isolate this compound from unreacted starting materials and byproducts.

Fractional Distillation

  • Conditions : 180–200°C under 0.1–0.5 mmHg vacuum.

  • Purity : >98% after two distillation cycles.

Chromatographic Methods

  • Silica gel chromatography : Elution with hexane:ethyl acetate (4:1) separates monoesters from diesters.

  • HPLC : Reverse-phase C18 columns achieve >99% purity but are less cost-effective for industrial scales .

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